(3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a condensation reaction between a hydrazine derivative and a diketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction.
Final Coupling and Carboxylation: The final steps involve coupling the intermediate compounds and introducing the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups. The presence of the methoxyphenyl group, along with the pyrazole and pyrrolidine rings, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4R)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-12-13(2)21-22-18(12)7-8-19(24)23-10-16(17(11-23)20(25)26)14-5-4-6-15(9-14)27-3/h4-6,9,16-17H,7-8,10-11H2,1-3H3,(H,21,22)(H,25,26)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRIBBAADSMRLT-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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